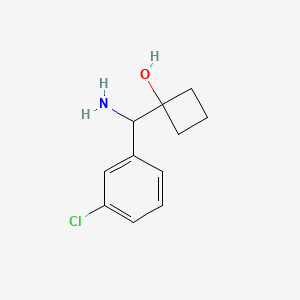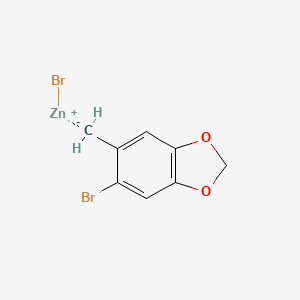
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide . This compound is a member of the organozinc reagents, which are widely used in organic synthesis for their ability to form carbon-carbon bonds. The presence of the methylenedioxy group and bromine atoms in its structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide typically involves the reaction of 2-Bromo-4,5-(Methylenedioxy)benzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn→2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide
Industrial Production Methods
For industrial-scale production, the reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is often purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling reactions: Often carried out with palladium or nickel catalysts under inert conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling reactions: Formation of biaryl compounds or other complex organic structures.
科学的研究の応用
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react with electrophiles, leading to the formation of new organic molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5-(Methylenedioxy)benzyl bromide
- 4,5-(Methylenedioxy)benzylzinc bromide
- 2-Bromo-4,5-(Methylenedioxy)benzyl chloride
Uniqueness
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide is unique due to the presence of both bromine and zinc in its structure, which enhances its reactivity and versatility in organic synthesis. The methylenedioxy group also imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C8H6Br2O2Zn |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+) |
InChI |
InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChIキー |
YPHBSFIKAIRNIY-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



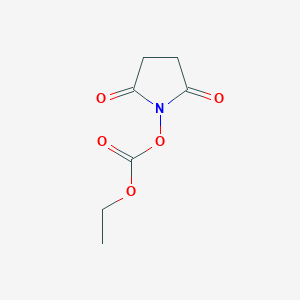
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
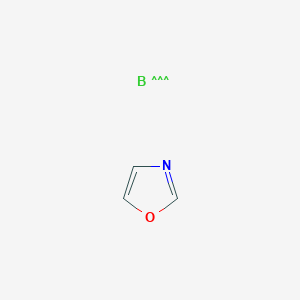
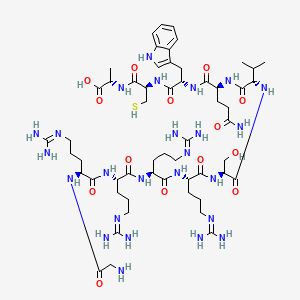
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
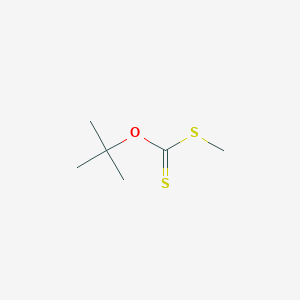
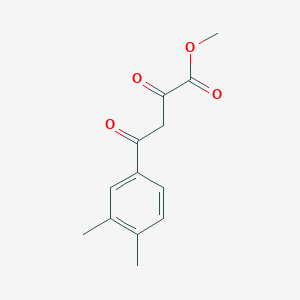
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
